molecular formula C10H15N3O B5510470 N-(2-furylmethylene)-4-methyl-1-piperazinamine

N-(2-furylmethylene)-4-methyl-1-piperazinamine

Cat. No. B5510470
M. Wt: 193.25 g/mol
InChI Key: BVOXDOALFKXOSH-PKNBQFBNSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethylene)-4-methyl-1-piperazinamine and related compounds typically involves nucleophilic aromatic substitution reactions, Dieckmann cyclization, and interfacial polycondensation techniques. Microwave-assisted synthesis has been utilized for efficient heteroaryl ether core structure formation in high yields, indicating the compound's synthetic accessibility through modern organic synthesis methods (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(2-furylmethylene)-4-methyl-1-piperazinamine is characterized by its piperazine backbone, which is a common scaffold in many bioactive molecules. Studies on piperazine-2,5-diones have shown that side chain substitution significantly affects the conformation and, consequently, the molecular solids' properties (Polaske et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry for the synthesis of piperazine-3-ones, highlighting the versatility of the piperazine ring in chemical transformations (Veerman et al., 2003). The reactivity of these compounds can be significantly altered by substituents on the piperazine ring, offering a broad range of chemical properties.

Physical Properties Analysis

The physical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine, including solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related piperazine-2,5-diones have provided insights into how crystalline forms and polymorphism affect these properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine are characterized by its functional groups, including the piperazine ring and the furylmethylene moiety. These groups contribute to the compound's reactivity, ability to form hydrogen bonds, and interactions with various chemical agents. Piperazine-based compounds have been explored for their potential as catalysts and in synthesis reactions due to these properties (Yousefi et al., 2018).

Scientific Research Applications

Antibacterial Activity

A study on the synthesis and in-vitro antibacterial activity of N-substituted piperazinyl quinolones showcases compounds with the furylmethylene group exhibiting similar antibacterial activity to reference drugs against staphylococci. However, their activity significantly decreases against Gram-negative bacteria, underscoring the nuanced efficacy of these compounds in medicinal applications (Foroumadi et al., 1999).

Antitumor Activity

Bis-indole derivatives, incorporating piperazine and furylmethylene groups, have been synthesized and evaluated for antitumor activity. These compounds, especially those with specific structural motifs, displayed significant activity against various cancer cell lines, suggesting their potential as novel anticancer agents (Andreani et al., 2008).

Molecular Design and Therapeutics

The exploration of piperazine derivatives, including those with furylmethylene groups, for therapeutic uses underlines the chemical's versatility in drug design. These compounds have found applications across a spectrum of therapeutic areas, such as antipsychotic, antidepressant, anticancer, and antiviral treatments. The flexibility in their molecular design allows for significant improvements in pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).

Environmental Technology

In carbon dioxide capture technologies, aqueous solutions of piperazine derivatives demonstrate remarkable resistance to thermal degradation and oxidation. This stability facilitates their use in higher temperature and pressure environments, potentially leading to energy savings in carbon capture and storage (CCS) processes (Freeman et al., 2010).

Flame Retardancy

The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives as flame retardants has been studied to understand their effectiveness. This research contributes to the development of safer, more effective flame-retardant materials, highlighting the compound's utility in enhancing material safety (Nguyen et al., 2014).

properties

IUPAC Name

(E)-1-(furan-2-yl)-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-4-6-13(7-5-12)11-9-10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXDOALFKXOSH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-furan-2-ylmethylidene]-4-methylpiperazin-1-amine

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